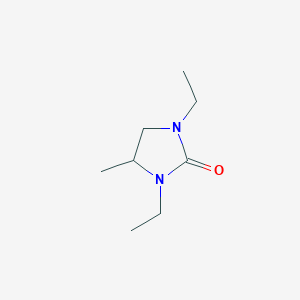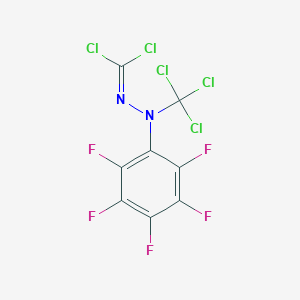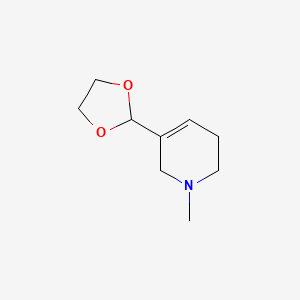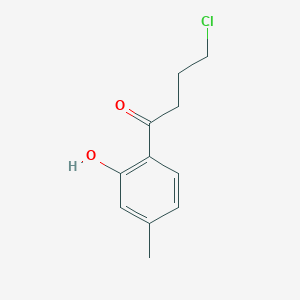![molecular formula C11H10N2O2 B14318958 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- CAS No. 107484-31-1](/img/structure/B14318958.png)
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is an organic compound with the molecular formula C10H8N2O2. It is characterized by a pyrrole ring substituted with a 4-nitrophenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro-substituted pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Similar Compounds:
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-phenyl-
- 1H-Pyrrole, 1-(4-aminophenyl)-
Comparison: 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to 1H-Pyrrole, 1-methyl-, it has enhanced reactivity due to the electron-withdrawing nature of the nitro group. Compared to 1H-Pyrrole, 1-phenyl-, it exhibits different substitution patterns and reactivity. Compared to 1H-Pyrrole, 1-(4-aminophenyl)-, it has different biological activities due to the presence of the nitro group instead of an amino group .
Eigenschaften
| 107484-31-1 | |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-[(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h1-8H,9H2 |
InChI-Schlüssel |
WGHJAGYYAZBZDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/no-structure.png)




![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)


